

Spectral Analysis of Methyl Linolelaidate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl linolelaidate	
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This technical guide provides an in-depth overview of the spectral data for **methyl linolelaidate**, the methyl ester of linolelaidic acid (the trans,trans-isomer of linoleic acid). This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **methyl linolelaidate**. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

While a complete, assigned ¹H NMR spectrum for **methyl linolelaidate** is not readily available in public databases, data for structurally similar trans,trans-conjugated linoleic acid methyl esters can provide valuable reference points. The key resonances are expected in the following regions:

 Olefinic Protons (-CH=CH-): Protons attached to the double-bonded carbons are expected to appear in the downfield region of the spectrum, typically between 5.0 and 6.5 ppm. The coupling constants for trans protons are characteristically larger than for cis protons.



- Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around 3.6-3.7 ppm.
- Allylic Protons (=CH-CH₂-CH=): The methylene protons situated between the two double bonds are expected to produce a signal around 2.2 ppm.
- Methylene Protons (-CH₂-): The aliphatic methylene protons of the fatty acid chain will generate a complex set of signals in the upfield region, typically between 1.2 and 1.6 ppm.
- Terminal Methyl Protons (-CH₃): A triplet corresponding to the terminal methyl group of the fatty acid chain is expected at approximately 0.9 ppm.

A representative ¹H NMR spectrum for a similar compound, methyl 9(E),11(E)-octadecadienoate, shows characteristic shifts for the olefinic protons at 5.59 ppm and 6.03 ppm, and for the allylic protons at 2.20 ppm.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl Linolelaidate

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Terminal -CH₃	~ 0.9	Triplet
Aliphatic -CH ₂ -	~ 1.2 - 1.6	Multiplet
Allylic =CH-CH ₂ -	~ 2.0	Multiplet
Bis-allylic =CH-CH ₂ -CH=	~ 2.2	Triplet
α-carbonyl -CH ₂ -	~ 2.3	Triplet
Methoxy -OCH₃	~ 3.6 - 3.7	Singlet
Olefinic -CH=CH-	~ 5.0 - 6.5	Multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: 13C NMR Chemical Shifts for Methyl Linoleate (cis,cis-isomer) for Comparison



Carbon Atom	Chemical Shift (ppm)
C-1 (C=O)	174.13
-OCH₃	51.35
C-9, C-10, C-12, C-13 (Olefinic)	128.01, 128.12, 130.03, 130.17
C-2	34.13
C-3	25.03
Aliphatic Chain (-CH ₂ -)	22.65 - 31.62
C-18 (-CH ₃)	14.09

Data obtained from PubChem for the cis, cis-isomer, methyl linoleate.

For **methyl linolelaidate**, the chemical shifts of the olefinic carbons are expected to be slightly different from the cis-isomer due to the change in stereochemistry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key method for identifying functional groups. The IR spectrum of **methyl linolelaidate** is characterized by the following absorption bands:

- C-H Stretching (Alkenyl): A peak just above 3000 cm⁻¹ is indicative of the C-H stretching of the double bonds.
- C-H Stretching (Alkyl): Strong absorptions in the range of 2850-2960 cm⁻¹ are due to the C-H stretching of the aliphatic chain.
- C=O Stretching (Ester): A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl group of the methyl ester.
- C=C Stretching: A weaker absorption around 1650 cm⁻¹ corresponds to the carbon-carbon double bond stretching.
- trans-C-H Bending (Out-of-plane): A distinct and diagnostically important sharp absorption band is expected in the region of 960-970 cm⁻¹. This peak is characteristic of the out-of-



plane bending of C-H bonds on a trans-disubstituted double bond and is a key feature to distinguish it from its cis-isomer.[2]

C-O Stretching (Ester): Absorptions in the 1170-1250 cm⁻¹ region are due to the C-O stretching of the ester group.

Table 3: Key IR Absorption Bands for Methyl Linolelaidate

Functional Group	Wavenumber (cm⁻¹)	Intensity
=C-H Stretch	> 3000	Medium
C-H Stretch (Alkyl)	2850 - 2960	Strong
C=O Stretch (Ester)	~ 1740	Strong, Sharp
C=C Stretch	~ 1650	Weak to Medium
trans C-H Bend	960 - 970	Strong, Sharp
C-O Stretch (Ester)	1170 - 1250	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **methyl linolelaidate**, Electron Ionization (EI) is a common technique.

The mass spectrum of **methyl linolelaidate** is expected to show a molecular ion peak [M]⁺ at m/z 294. The fragmentation pattern will be complex due to the long hydrocarbon chain and the presence of double bonds. Key fragments observed in the GC-MS data from PubChem include ions at m/z 67, 81, and 95, which are common fragments for unsaturated fatty acid methyl esters.[3] A prominent peak at m/z 294 corresponding to the molecular ion has also been observed.[3]

Table 4: Significant Fragments in the Mass Spectrum of Methyl Linolelaidate



m/z	Relative Intensity	Possible Fragment
294	Present	[M]+
95	High	C7H11 ⁺
81	High	C ₆ H ₉ +
67	High	C ₅ H ₇ +
55	High	C4H7 ⁺

Data obtained from PubChem.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of fatty acid methyl esters like **methyl linolelaidate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of methyl linolelaidate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
- ¹³C NMR Acquisition: A standard carbon experiment with proton decoupling is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

• Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small drop of the neat liquid sample is placed directly on the ATR crystal. For transmission IR, a thin film of the



sample can be prepared between two salt plates (e.g., NaCl or KBr).

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

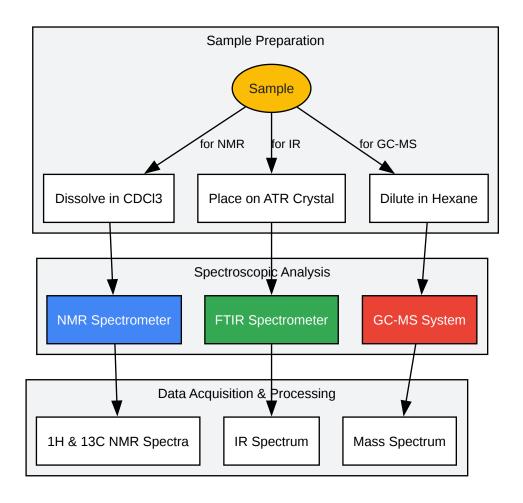
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the methyl linolelaidate sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A polar capillary column (e.g., a cyano-substituted column) is often used for the separation of fatty acid methyl ester isomers.
 - Injector: Split/splitless injector, typically at a temperature of 250°C.
 - Oven Program: A temperature gradient is used to elute the compounds, for example, starting at 100°C and ramping up to 240°C.
 - o Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: Typically from m/z 40 to 500.

Visualization of Experimental Workflow



The following diagram illustrates a typical workflow for the spectral analysis of **methyl linolelaidate**.



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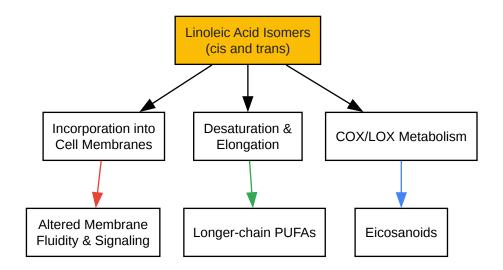
Workflow for the spectral analysis of methyl linolelaidate.

Signaling and Metabolic Pathways

Linoleic acid and its isomers are precursors to a variety of signaling molecules involved in inflammation and other physiological processes. While the specific signaling pathways of **methyl linolelaidate** are less studied than its cis-isomer, it is known that trans fatty acids can be incorporated into cell membranes and can influence cellular signaling. The metabolism of linoleic acid involves desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids. It is also a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the formation of eicosanoids. The metabolism of elaidic acid, a trans-monounsaturated fatty acid, has been shown to impact lipid metabolism in liver cells.[4]



The diagram below illustrates a simplified overview of the metabolic fate of linoleic acid isomers.



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Simplified metabolic pathways of linoleic acid isomers.

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